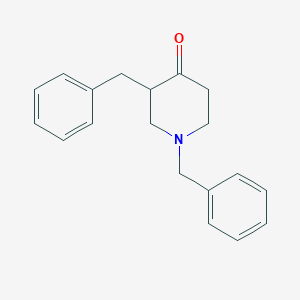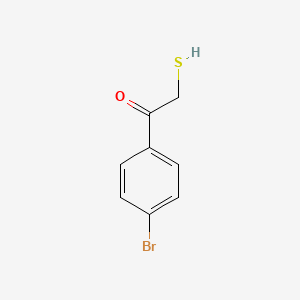
1,3-Dibenzylpiperidin-4-one
Vue d'ensemble
Description
1,3-Dibenzylpiperidin-4-one is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of biological activities and are commonly used as building blocks in the synthesis of pharmaceuticals. The structure of this compound consists of a piperidine ring substituted with two benzyl groups at the 1 and 3 positions and a ketone group at the 4 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibenzylpiperidin-4-one can be synthesized through various methods. One common method involves the condensation of benzylamine with 4-piperidone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol. The reaction can be represented as follows:
Benzylamine+4-Piperidone→this compound
Another method involves the reductive amination of 4-piperidone with benzylamine using a reducing agent like sodium borohydride or lithium aluminum hydride. This method also proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibenzylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reactions are typically carried out under mild conditions.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: Various substituted piperidinones with different functional groups.
Applications De Recherche Scientifique
1,3-Dibenzylpiperidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of fine chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,3-Dibenzylpiperidin-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-4-piperidone: Similar structure but with only one benzyl group.
4-Piperidone: Lacks the benzyl groups, simpler structure.
1,3-Dibenzylpiperidine: Similar structure but lacks the ketone group.
Uniqueness
1,3-Dibenzylpiperidin-4-one is unique due to the presence of both benzyl groups and the ketone group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Propriétés
IUPAC Name |
1,3-dibenzylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19-11-12-20(14-17-9-5-2-6-10-17)15-18(19)13-16-7-3-1-4-8-16/h1-10,18H,11-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMMSCRKALDNIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chlorothieno[3,2-B]pyridine-3-carboxylic acid](/img/structure/B3338874.png)










![N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide](/img/structure/B3338961.png)


